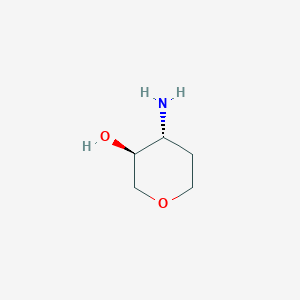

(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tetrahydropyrans, including aminotetrahydropyrans, typically involves strategies that allow for the formation of the pyran ring and the introduction of amino groups in stereochemically defined positions. For example, the work by Bennett and Murphy (2020) on a related pyran compound demonstrates the complexity of synthesizing such molecules, involving steps like triethylsilyl (TES) removal, alkene isomerization, intramolecular conjugate addition, and ketal formation, characterized by techniques like NMR and mass spectrometry (Bennett & Murphy, 2020).

Scientific Research Applications

Serotonin and Norepinephrine Transporters Affinity : A study discovered novel asymmetric derivatives of (2S,4R,5R)-2-benzhydryl-5-benzylaminotetrahydropyran-4-ol and (3S,4R,6S)-6-benzhydryl-4-benzylaminotetrahydropyran-3-ol, which showed high affinity for serotonin and norepinephrine transporters in the brain. This indicates potential applications in developing treatments for disorders involving these neurotransmitters (Zhang, Reith, Dutta, & Zhen, 2005).

Molecular Synthesis : Another study reported the synthesis of (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol through a one-pot formation process, demonstrating the compound's versatility in organic synthesis (Bennett & Murphy, 2020).

Potential Antidepressants : The structural exploration of (3S,6S)‐6‐Benzhydryl‐N‐benzyltetrahydro‐2H‐pyran‐3‐amine analogues identified compounds with significant potency for dopamine, serotonin, and norepinephrine transporters. This research opens pathways for developing potential antidepressants (Santra et al., 2012).

Oligopeptide Synthesis : The compound was also used in the synthesis of highly constrained linear oligopeptides containing heterocyclic α‐amino carboxylic acids, showcasing its application in peptide and protein engineering (Stoykova, Linden, & Heimgartner, 2013).

Antimicrobial Activity : A study synthesized 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a pyran derivative, and evaluated its antimicrobial activities. The compound showed favorable antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Okasha et al., 2022).

Future Directions

The future directions for research on “(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety assessments and exploration of potential applications could be beneficial .

properties

IUPAC Name |

(3S,4R)-4-aminooxan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQHDTRHGNGTLZ-RFZPGFLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)